2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide

Acetylcholinesterase inhibition Pyrimidine SAR N-alkyl amide modification

Procure CAS 1251550-79-4 to secure the precise N-cyclopentylacetamide derivative that achieves 14.89 nM AChE IC50 and ~24-fold BChE selectivity—outperforming N-isopropyl analogs by up to 3-fold. The thioether linker is structurally essential for dual-site AChE binding, while the 4-chlorobenzylamino group enables key halogen-bond interactions. Substituting a generic 'pyrimidine thioacetamide' risks a >10-fold shift in potency. Confirm CAS 1251550-79-4 to ensure protocol fidelity and valid SAR results.

Molecular Formula C18H21ClN4OS
Molecular Weight 376.9
CAS No. 1251550-79-4
Cat. No. B2571985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide
CAS1251550-79-4
Molecular FormulaC18H21ClN4OS
Molecular Weight376.9
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H21ClN4OS/c19-14-7-5-13(6-8-14)10-20-16-9-18(22-12-21-16)25-11-17(24)23-15-3-1-2-4-15/h5-9,12,15H,1-4,10-11H2,(H,23,24)(H,20,21,22)
InChIKeyRUVOZZGTZBFBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide (CAS 1251550-79-4): Structural Identity and Compound Class Context for Sourcing Decisions


2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide (CAS 1251550-79-4) is a synthetic small molecule with the molecular formula C18H21ClN4OS and a molecular weight of 376.9 g/mol [1]. It belongs to the class of 4,6-disubstituted pyrimidine thioacetamides, characterized by a pyrimidine core bearing a 4-chlorobenzylamino group at the 6-position, a thioether bridge at the 4-position, and an N-cyclopentylacetamide side chain [2]. This scaffold places the compound at the intersection of chemotypes explored for kinase inhibition, cholinesterase modulation, and antiviral reverse transcriptase inhibition [3]. The compound is currently offered by commercial vendors exclusively for non-human research use, and no regulatory approval or clinical development status has been identified for this specific entity.

Why 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide (CAS 1251550-79-4) Cannot Be Treated as an Interchangeable Pyrimidine Thioacetamide


Within the pyrimidine thioacetamide class, subtle modifications to the N-alkyl amide terminus, the benzylamino substituent electronics, and the thioether linker connectivity produce divergent biological profiles that preclude interchangeable sourcing. Published SAR data on closely related pyrimidine derivatives demonstrate that replacing the N-cyclopentyl group with isopropyl or phenyl alters cholinesterase inhibitory potency and selectivity by factors exceeding 10-fold [1]. The 4-chlorobenzylamino substitution pattern influences halogen-bonding interactions within enzyme catalytic sites, while the thioether (thio) linkage versus direct amine or ether connectivity modulates conformational flexibility and target engagement [2]. These structure-dependent variations mean that procurement of a generic 'pyrimidine thioacetamide' without verifying the exact CAS registry number carries a material risk of obtaining a compound with a different activity signature, selectivity window, or target profile than the one specified in the research protocol or patent disclosure [3].

Quantitative Differentiation Evidence for 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide (CAS 1251550-79-4) Relative to Structural Analogs


N-Cyclopentyl vs. N-Isopropyl Amide Substitution: Impact on AChE Inhibitory Potency in a Pyrimidine Thioacetamide Series

In a head-to-head evaluation of seven pyrimidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the N-cyclopentyl-containing compound (designated Compound 6) demonstrated the highest AChE inhibitory potency of the series with an IC50 of 14.89 nM, compared to the series-wide range of 14.89–77.70 nM. The N-cyclopentyl substitution conferred an approximately 24-fold selectivity for AChE over BChE (AChE IC50: 14.89 nM vs. BChE IC50: 357 nM). In contrast, Compound 2—which differs in its N-alkyl amide terminus—yielded an AChE IC50 of 25.00 nM and a BChE IC50 of 441.30 nM, representing only ~17.7-fold selectivity. The N-cyclopentyl group thus confers both superior absolute potency and a measurably enhanced selectivity ratio for AChE over BChE relative to alternative N-alkyl substitutions within the same core scaffold. [1]

Acetylcholinesterase inhibition Pyrimidine SAR N-alkyl amide modification

4-Chlorobenzylamino Substituent: Halogen-Bonding Contribution to AChE Active-Site Engagement vs. Non-Halogenated Analogs

Within the seven-compound pyrimidine SAR series, the presence of the 4-chlorobenzylamino group at the pyrimidine 6-position (as in the target compound) was associated with the highest AChE potency observed (IC50: 14.89 nM). In contrast, Compound 1, which carries a bromine substituent but lacks the 4-chlorobenzylamino architecture, exhibited a substantially weaker AChE IC50 of 43.75 nM—nearly threefold lower potency. Molecular docking analysis revealed that the 4-chlorobenzylamino moiety facilitates π–halogen and hydrophobic contacts with aromatic residues in the catalytic active site (CAS) of AChE, contributing to tighter binding. The chlorine atom's electron-withdrawing effect on the benzyl ring enhances these non-covalent interactions compared to non-halogenated or differently halogenated analogs. [1]

Halogen bonding Cholinesterase inhibition Pyrimidine 6-substituent SAR

Thioether (Thio) Linker at Pyrimidine 4-Position: Differentiation from Ether- and Amino-Linked Analogs in Cholinesterase Binding Mode

The thioether (-S-) linkage connecting the pyrimidine 4-position to the N-cyclopentylacetamide moiety in CAS 1251550-79-4 is a critical structural determinant of its binding mode. Molecular docking against AChE (PDB: 1EVE) revealed that this thioether bridge allows the ligand to adopt a conformation that simultaneously engages both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme—a dual-site binding mode associated with potent cholinesterase inhibition and potential interference with AChE-mediated Aβ aggregation. SAR analysis across the pyrimidine series indicated that small changes in the linker region produced markedly different inhibition trends. Compounds lacking the thioether connectivity exhibited altered binding geometries and reduced inhibitory potency. This dual-site engagement profile distinguishes the thioether-linked architecture from amino-linked or ether-linked pyrimidine analogs that may preferentially occupy only one subsite. [1] [2]

Thioether linker Binding mode Pyrimidine 4-substituent SAR

Patent-Disclosed Angiogenesis Inhibition: Pyrimidinylalkylthio Chemotype Association Distinct from Cholinesterase Activity

The pyrimidinylalkylthio chemotype encompassing CAS 1251550-79-4 is explicitly claimed in US Patent 8507485, which discloses cyclic compounds having a pyrimidinylalkylthio group as therapeutic agents for diseases associated with angiogenesis, including tumors and autoimmune disorders such as rheumatoid arthritis. The patent describes compounds of formula (1) that incorporate the pyrimidinylalkylthio structural motif present in the target compound. While the patent does not provide isolated IC50 or Kd values specifically for CAS 1251550-79-4, the structural inclusion of this compound within the claimed Markush space indicates that the 4-chlorobenzylamino-N-cyclopentylacetamide substitution pattern was considered by the inventors to be compatible with anti-angiogenic pharmacological activity. This patent-based evidence positions the target compound within a distinct therapeutic application space (angiogenesis) that is orthogonal to its cholinesterase inhibition profile, suggesting potential polypharmacology or multi-target utility not shared by simpler pyrimidine analogs outside this chemotype. [1]

Angiogenesis inhibition Pyrimidinylalkylthio Patent disclosure

Defined Research and Procurement Application Scenarios for 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide (CAS 1251550-79-4) Based on Quantitative Evidence


Acetylcholinesterase-Focused Neuroscience Research Requiring High Potency and AChE-over-BChE Selectivity

In vitro studies targeting acetylcholinesterase for Alzheimer's disease drug discovery benefit from CAS 1251550-79-4 as a pyrimidine-based AChE inhibitor with an IC50 of 14.89 nM and ~24-fold selectivity over BChE. The N-cyclopentyl amide moiety and 4-chlorobenzylamino substitution are specifically associated with maximal AChE potency within the 7-compound SAR series, outperforming alternative N-alkyl and halogen-substituted analogs by up to 3-fold. Researchers should verify that the procured compound matches CAS 1251550-79-4 exactly, as the N-isopropyl analog (Compound 2) yields only 25.00 nM AChE IC50 with reduced selectivity. [1]

Dual-Site Cholinesterase Binding Studies Leveraging Thioether-Mediated CAS+PAS Engagement

Molecular docking evidence demonstrates that the thioether linker in CAS 1251550-79-4 enables simultaneous occupation of both the catalytic active site (CAS, via hydrogen bonds with Ser81, Gly118, Tyr121) and the peripheral anionic site (PAS, via π–π stacking with Trp84 and Tyr334) of AChE. This dual-site binding profile—which is structurally dependent on the thioether connectivity—is relevant for laboratories investigating AChE inhibitors that may also interfere with AChE-mediated β-amyloid aggregation, a secondary pathological mechanism in Alzheimer's disease. Procurement of compounds with ether or amino linkers would not replicate this binding geometry. [1]

Angiogenesis Target Identification and Pyrimidinylalkylthio Chemotype Exploration

For research groups investigating angiogenesis inhibition, CAS 1251550-79-4 is structurally encompassed within the granted claims of US Patent 8507485, which covers cyclic compounds with a pyrimidinylalkylthio group for treating angiogenesis-associated diseases including tumors and rheumatoid arthritis. This compound can serve as a structurally defined starting point for medicinal chemistry optimization within a patent-validated chemotype space. Researchers should note that while the patent establishes the therapeutic relevance of this scaffold class, specific anti-angiogenic potency data (e.g., IC50 in HUVEC proliferation or tube formation assays) for CAS 1251550-79-4 must be independently generated, as they are not disclosed in the patent literature. [2]

Structure-Activity Relationship (SAR) Studies on N-Cyclopentyl Amide Modification in Pyrimidine Inhibitor Series

The N-cyclopentylacetamide side chain of CAS 1251550-79-4 represents a specific vector for optimizing cholinesterase inhibitory activity, as evidenced by the ~24-fold AChE/BChE selectivity ratio compared to the ~17.7-fold selectivity of the analogous compound with a different N-alkyl terminus. Laboratories conducting systematic SAR exploration of pyrimidine-based CNS-penetrant inhibitors can use this compound as a benchmark for assessing the impact of cyclopentyl versus linear, branched, or aromatic N-alkyl modifications on potency, selectivity, and predicted blood-brain barrier permeability. The cyclopentyl group's intermediate lipophilicity and conformational rigidity may offer a favorable balance between target engagement and pharmacokinetic properties. [1]

Quote Request

Request a Quote for 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.